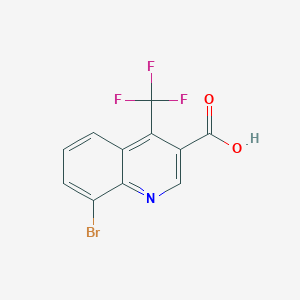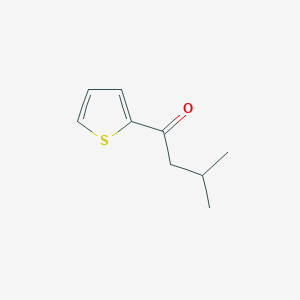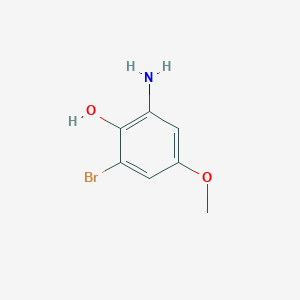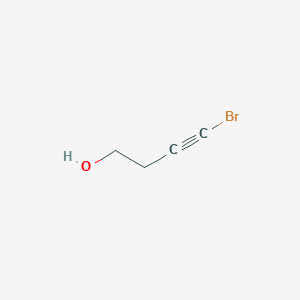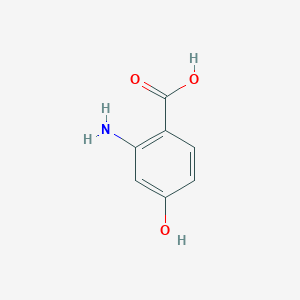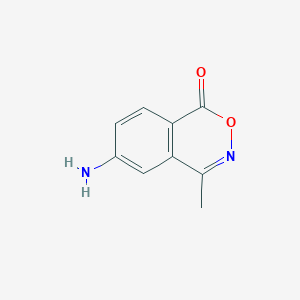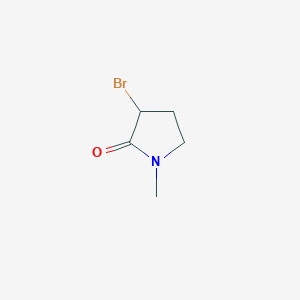
1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione (also known as 1-adamantyl-4,4,4-trifluoro-butane-1,3-dione or ATFB) is a trifluorinated dione compound derived from adamantane. It is a colorless, volatile, and flammable liquid with a pungent odor. ATFB has been studied extensively as a potential platform molecule for a variety of organic synthesis and catalysis applications.
Scientific Research Applications
Chemical Synthesis and Reactions :
- 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione was used in the synthesis of various chemical compounds. For instance, it reacted with cyanothioacetamide and cyanoacetamide under solvent-free conditions to yield pyridine-2(1H)thione/one derivatives (Rateb, 2011).
Material Science and Photostabilization :
- In material science, this compound showed potential in photostabilizing polymers. β-Dicarbonyl compounds, including this compound, effectively photostabilized polyisoprene, indicating its usefulness in protecting materials from degradation (Wu et al., 1991).
Metal Complexes and Coordination Chemistry :
- Research has explored its use in forming metal complexes. For instance, nickel(II) and copper(II) complexes with this compound were synthesized, and their properties were characterized (Woods et al., 2009).
Photophysical Properties and Luminescence :
- The compound's photophysical properties were investigated for the development of luminescent complexes, showing promise in materials science and sensing applications (Taydakov et al., 2022).
Organic Synthesis and Heterocyclic Chemistry :
- It also found use in the synthesis of fused heterocycles, which are important in organic chemistry and pharmaceutical research. Microwave-assisted synthesis techniques were applied using this compound to obtain various trifluoromethyl derivatives of heterocyclic compounds (Shaaban, 2008).
properties
IUPAC Name |
1-(1-adamantyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c15-14(16,17)12(19)4-11(18)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOXMVAITSLOPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458832 |
Source


|
| Record name | 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
758709-48-7 |
Source


|
| Record name | 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


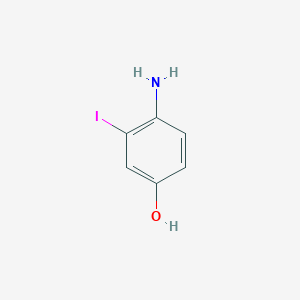

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)
